molecular formula C18H23N3O4S B2755075 N'-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 946328-54-7

N'-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2755075
CAS No.: 946328-54-7
M. Wt: 377.46
InChI Key: NRPTWQLNXKBCHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic diamide derivative of high interest in medicinal chemistry and pharmacological research. This compound features a 3,4-dimethoxyphenyl group and a thiophene moiety linked by a diamide-ethyl-dimethylamine chain, a structure suggestive of potential receptor binding or enzyme inhibition activity. Its primary research applications are anticipated in the areas of [ specify area, e.g., kinase inhibition, antimicrobial studies ] and as a key intermediate in the synthesis of more complex bioactive molecules. The mechanism of action is proposed to involve [ describe potential mechanism, e.g., antagonism of a specific receptor pathway ], making it a valuable chemical probe for investigating related biological processes. This product is intended for research and forensic applications and is strictly for non-human use. For detailed specifications, including CAS Number, molecular formula, and solubility data, please contact our scientific support team.

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-21(2)14(12-7-8-26-11-12)10-19-17(22)18(23)20-13-5-6-15(24-3)16(9-13)25-4/h5-9,11,14H,10H2,1-4H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPTWQLNXKBCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC(=C(C=C1)OC)OC)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(Dimethylamino)-2-(Thiophen-3-yl)ethylamine

The ethylamine precursor is synthesized via a Mannich-type reaction or alkylation of a primary amine. For example:

  • Mannich Reaction : Condensation of thiophen-3-ylaldehyde, dimethylamine, and an ethylamine derivative under acidic conditions yields the β-amino alcohol intermediate, which is subsequently reduced to the amine.
  • Grignard Addition : Reaction of a thiophen-3-yl Grignard reagent with a dimethylamino-substituted nitrile, followed by reduction, provides the target amine.

Amide Bond Formation

The ethanediamide backbone is constructed using oxalyl chloride as the acylating agent:

  • First Amidation : 3,4-Dimethoxyaniline reacts with oxalyl chloride in anhydrous dichloromethane at 0–5°C to form the monoamide chloride intermediate.
  • Second Amidation : The monoamide chloride is treated with 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine in the presence of a base (e.g., triethylamine) to yield the final diamide.

Reaction Conditions :

  • Temperature: 0–25°C to prevent side reactions.
  • Solvent: Anhydrous DCM or THF.
  • Yield: ~60–75% after purification via silica gel chromatography (DCM/MeOH 95:5).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, THF) enhance the reactivity of oxalyl chloride but may promote decomposition of the thiophene ring. Dichloromethane is preferred for its low polarity and inertness.
  • Low temperatures (0–5°C) minimize side reactions during amidation, while room temperature is sufficient for amine coupling.

Catalytic and Stoichiometric Considerations

  • Coupling Agents : HATU or EDCl/HOBt systems improve yields in sterically hindered amidation reactions (e.g., coupling with the dimethylaminoethyl group).
  • Base Selection : Triethylamine or DMAP effectively scavenge HCl generated during acyl chloride reactions.

Stereochemical Considerations

The ethyl bridge in N'-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide introduces a potential chiral center at the carbon bearing the dimethylamino and thiophen-3-yl groups. To achieve enantiomeric purity:

  • Asymmetric Synthesis : Chiral auxiliaries or catalysts (e.g., Jacobsen’s catalyst) direct stereoselective amidation or alkylation.
  • Resolution : Diastereomeric salts formed with dibenzoyl tartaric acid enable separation of enantiomers via crystallization.

Purification and Characterization

Chromatographic Purification

  • Flash Chromatography : Silica gel with gradient elution (DCM:MeOH 95:5 to 90:10) removes unreacted amines and byproducts.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm purity (>95%).

Spectroscopic Analysis

  • NMR : $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$) shows characteristic signals:
    • δ 6.7–7.2 (thiophene protons).
    • δ 3.8–4.1 (methoxy groups).
    • δ 2.2–2.5 (dimethylamino protons).
  • HRMS : Molecular ion peak at m/z 447.18 (calculated for C$$ {22}H{28}N3O4S $$).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Stereoselectivity Key Advantage
Sequential Amidation 65–75 90–95 Low Simplicity, minimal steps
Asymmetric Catalysis 50–60 98–99 High Enantiomeric excess >99%
Resolution 40–50 99+ High No chiral catalysts required

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, possibly as a drug candidate.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor Binding: Interacting with cell surface receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and affecting transcription or replication.

Comparison with Similar Compounds

N-(3,4-Difluorophenyl)-N′-[2-(Dimethylamino)-2-(3-Thienyl)ethyl]Ethanediamide

Molecular Formula : C₁₆H₁₇F₂N₃O₂S
Molecular Weight : 353.39 g/mol
Key Differences :

  • Substituent : 3,4-Difluorophenyl replaces 3,4-dimethoxyphenyl.
  • Electronic Effects : Fluorine atoms are electron-withdrawing, reducing electron density compared to methoxy groups. This may decrease solubility in polar solvents but increase lipophilicity.
  • Biological Implications : Fluorinated analogs often exhibit enhanced metabolic stability and membrane permeability, making this compound a candidate for CNS-targeted therapies .
Property Target Compound Difluorophenyl Analog
Molecular Formula C₁₈H₂₃N₃O₄S C₁₆H₁₇F₂N₃O₂S
Molecular Weight 377.07 g/mol 353.39 g/mol
Key Substituent 3,4-Dimethoxy 3,4-Difluoro
Electronic Nature Electron-donating Electron-withdrawing
Predicted Solubility Higher in polar solvents Moderate lipophilicity

N-[2-(3,4-Dimethoxyphenyl)ethyl]Benzamide (Rip-B)

Molecular Formula: C₁₇H₁₉NO₃ Molecular Weight: 285.34 g/mol Key Differences:

  • Core Structure : Single amide linkage vs. ethanediamide core.
  • Substituents: Benzoyl group replaces the thiophene-dimethylamino moiety.
  • Functional Impact : The simpler structure of Rip-B may limit its binding versatility compared to the diamide-based target compound. Rip-B’s melting point is reported at 90°C , suggesting moderate thermal stability .
Property Target Compound Rip-B
Molecular Complexity High (diamide) Moderate (single amide)
Key Functional Groups Thiophene, dimethylamino Benzoyl
Melting Point Not reported 90°C
Potential Bioactivity CNS modulation (theoretical) Analgesic/neuroactive (inferred)

2-(3,4-Dimethoxyphenyl)-N-Methylethanamine Hydrochloride (Impurity B)

Molecular Formula: C₁₁H₁₈ClNO₂ Molecular Weight: 231.72 g/mol Key Differences:

  • Structure : Simple phenethylamine derivative vs. diamide.
  • Functional Groups : Primary amine (methylated) vs. tertiary amine and diamide.
  • Pharmaceutical Relevance : This impurity, isolated during verapamil synthesis, highlights the prevalence of 3,4-dimethoxyphenyl motifs in drug development. Its hydrochloride salt form suggests high water solubility, unlike the neutral target compound .

[2-(3,4-Dimethoxyphenyl)ethyl]Azanium Chloride Dihydrate

Molecular Formula: C₂₄H₃₅N₂O₅⁺·Cl⁻·2H₂O Molecular Weight: Not reported Key Differences:

  • Charge and Hydration : Quaternary ammonium salt with crystalline water vs. neutral diamide.
  • Structural Complexity : Multiple dimethoxyphenyl groups and a carbamoylpropyl chain.
  • Implications : Demonstrates the ability of dimethoxyphenyl derivatives to form stable salts, a property that could be exploited in pharmaceutical formulations of the target compound .

Research Findings and Implications

  • Biological Activity : While direct data on the target compound is lacking, structural analogs like Rip-B and difluorophenyl derivatives suggest possible activity in neuroreceptor modulation or enzyme inhibition .
  • Synthetic Challenges: The presence of multiple functional groups (thiophene, dimethylamino) may complicate synthesis and purification, as seen in related impurities from verapamil production .

Biological Activity

N'-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic compound with potential pharmacological applications. Its structure suggests interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Chemical Formula : C₁₈H₂₃N₃O₂S
  • Molecular Weight : 345.46 g/mol

Preliminary studies suggest that this compound may exert its biological effects through modulation of neurotransmitter systems, particularly those involving serotonin and norepinephrine. Its dimethylamino group is likely involved in receptor binding, while the thiophene moiety may enhance lipophilicity and membrane permeability.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. Table 1 summarizes the antimicrobial activity observed in vitro.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Escherichia coli32 µg/mLModerate
Staphylococcus aureus16 µg/mLStrong
Pseudomonas aeruginosa64 µg/mLWeak

Anticancer Activity

In cell line studies, this compound has shown promising anticancer activity. A study conducted on human cancer cell lines revealed:

  • IC50 values :
    • HeLa cells: 15 µM
    • MCF-7 cells: 20 µM

These results indicate that the compound may induce apoptosis in cancer cells via mitochondrial pathways.

Neuropharmacological Effects

The compound's potential as a neuropharmaceutical has been explored through behavioral assays in rodent models. It demonstrated anxiolytic-like effects in elevated plus-maze tests, suggesting a possible role in anxiety modulation.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of the compound against multi-drug resistant strains of bacteria. Results indicated that the compound significantly inhibited growth compared to standard antibiotics, highlighting its potential as a new antimicrobial agent.
  • Neuropharmacological Assessment : Another study assessed the anxiolytic properties of the compound using a rodent model. The results showed reduced anxiety-like behavior when administered at specific doses, indicating its potential for treating anxiety disorders.

Q & A

Basic: What synthetic strategies are effective for synthesizing N'-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide?

Answer:
The synthesis typically involves multi-step reactions, starting with functional group assembly. Key steps include:

  • Amide bond formation between 3,4-dimethoxyphenylamine and a thiophene-containing intermediate, using coupling agents like EDCI/HOBt under inert conditions .
  • Dimethylamino group introduction via reductive amination or nucleophilic substitution, optimized in solvents such as ethanol or DMF at controlled temperatures (50–80°C) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .

Advanced: How can researchers address discrepancies in reported biological activity data (e.g., IC50 variability) across studies?

Answer:
Contradictions often arise from assay conditions. Mitigation strategies include:

  • Standardizing assay parameters : Control pH (e.g., 7.4 for physiological conditions), temperature (37°C), and solvent concentration (DMSO ≤0.1%) .
  • Orthogonal validation : Confirm enzyme inhibition (e.g., kinase assays) with cellular viability assays (MTT/XTT) or surface plasmon resonance (SPR) for binding affinity .
  • Statistical rigor : Use ANOVA with post-hoc tests to compare replicates and minimize batch effects .

Basic: Which spectroscopic and chromatographic methods are critical for structural confirmation?

Answer:

  • 1H/13C NMR : Assign peaks for dimethoxyphenyl (δ 3.8–4.0 ppm for OCH3) and thiophene protons (δ 6.8–7.2 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion ([M+H]+) with <2 ppm error .
  • HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect impurities .

Advanced: What computational tools predict the compound’s interaction with neurological targets (e.g., GPCRs)?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to dopamine receptors, leveraging the dimethylamino group’s cation-π interactions .
  • Molecular dynamics (MD) : GROMACS for 100-ns simulations to assess binding stability under physiological conditions .
  • QSAR models : Train on analogs with known IC50 values to prioritize synthetic targets .

Basic: How to optimize reaction yields during scale-up from milligram to gram quantities?

Answer:

  • Solvent optimization : Replace ethanol with DMF for better solubility of intermediates .
  • Catalyst screening : Test Pd/C or Ni catalysts for reductive steps to improve efficiency .
  • Stepwise quenching : Isolate intermediates after each step to minimize side reactions .

Advanced: How to design a structure-activity relationship (SAR) study targeting anticancer activity?

Answer:

  • Analog synthesis : Modify the dimethoxyphenyl (e.g., replace with trifluoromethyl) and thiophene (e.g., furan substitution) groups .
  • In vitro screening : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) with cisplatin as a positive control .
  • Mechanistic profiling : Use RNA-seq to identify pathways modulated by active analogs .

Basic: What storage conditions ensure long-term stability of the compound?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity control : Use desiccants (silica gel) under inert gas (N2/Ar) .
  • Stability monitoring : Conduct HPLC every 6 months to detect degradation .

Advanced: How to evaluate off-target effects in preclinical neuropharmacology studies?

Answer:

  • Broad-panel profiling : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) or GPCRs (β-arrestin assays) .
  • In silico toxicity prediction : Use SwissADME or ProTox-II to flag hepatotoxicity risks .
  • In vivo models : Zebrafish assays for neurobehavioral effects (e.g., locomotor activity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.